(S)-2-Amino-4-azidobutanoic acid hydrochloride
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Overview
Description
L-Azidohomoalanine (hydrochloride) is an unnatural amino acid analog of methionine that contains an azido moietyIt is particularly valuable in the field of chemical biology and biotechnology for labeling proteins at specific positions without affecting their biological function .
Mechanism of Action
- Role : When incorporated into proteins during de novo protein synthesis, AHA serves as a versatile handle for subsequent chemical modifications. It replaces methionine without significantly affecting protein degradation .
- Resulting Changes : By replacing methionine, AHA introduces a bioorthogonal handle that enables site-specific functionalization of proteins. Researchers can attach various probes, imaging agents, or other molecules to study protein function and localization .
- Incorporation into Proteins : AHA can be fed to cultured cells, where it is actively incorporated into nascent proteins during translation. This process occurs via the same tRNA synthetase that recognizes methionine, making AHA a valuable tool for protein labeling .
- Downstream Effects : Once incorporated, AHA allows researchers to selectively modify proteins using click chemistry. This opens up possibilities for studying protein dynamics, interactions, and localization within living cells .
- Impact on Bioavailability : Since AHA is not intended for systemic administration, its bioavailability is less relevant. Researchers focus on its incorporation efficiency and specificity within cells .
- Cellular Effects : By labeling proteins with AHA, scientists gain insights into cellular processes, protein trafficking, and protein function. For example, AHA has been used to study protein synthesis in bacteria and eukaryotic cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
L-Azidohomoalanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in L-Azidohomoalanine hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The effects of L-Azidohomoalanine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function by being incorporated into proteins during active protein synthesis . This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of L-Azidohomoalanine hydrochloride is primarily through its interactions at the molecular level. It exerts its effects by binding to biomolecules, potentially influencing enzyme activity and altering gene expression. The azide group in L-Azidohomoalanine hydrochloride allows it to participate in click chemistry reactions, enabling it to bind to molecules containing Alkyne, DBCO, or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Azidohomoalanine (hydrochloride) typically involves several steps:
Reduction of Carboxylic Acid: The starting material, N-Boc-O-Bn-L-aspartic acid, undergoes reduction to form the corresponding alcohol.
Mesylation of the Hydroxyl Group: The hydroxyl group is then converted to a mesylate.
Substitution of the Mesylate by Sodium Azide: The mesylate is substituted with sodium azide to introduce the azido group.
Double Deprotection (Small Scale): The protecting groups are removed to yield L-Azidohomoalanine.
Deprotection of the Benzyl Ester and Boc Group (Large Scale): For large-scale production, the benzyl ester and Boc group are deprotected in separate steps.
Industrial Production Methods
Industrial production of L-Azidohomoalanine (hydrochloride) follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The reactions are typically carried out in large reactors with precise control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
L-Azidohomoalanine (hydrochloride) undergoes several types of chemical reactions:
Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also undergo SPAAC reactions with molecules containing strained cycloalkynes such as DBCO or BCN groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained cycloalkynes like DBCO or BCN without the need for a catalyst.
Major Products
The major products of these reactions are the corresponding triazole derivatives, which are stable and can be further modified for various applications .
Scientific Research Applications
L-Azidohomoalanine (hydrochloride) has a wide range of scientific research applications:
Protein Labeling: It is incorporated into proteins during de novo protein synthesis, allowing for the specific labeling of proteins with imaging agents, affinity tags, or other functional groups
Bioorthogonal Chemistry: Used in bioorthogonal reactions to introduce functional groups into biomolecules without interfering with their natural functions.
Drug Development: Employed in the synthesis of PROTAC molecules for targeted protein degradation.
Molecular Probes: Acts as an infrared probe due to the unique properties of the azido group.
Comparison with Similar Compounds
L-Azidohomoalanine (hydrochloride) is unique among azidoamino acids due to its high efficiency of incorporation into proteins and its versatility in bioorthogonal chemistry. Similar compounds include:
L-Azidoalanine: Less efficient in protein incorporation compared to L-Azidohomoalanine.
L-Azidonorvaline: Also less efficient and less commonly used.
L-Azidohomoalanine (hydrochloride) stands out due to its superior incorporation efficiency and broader applicability in various bioorthogonal reactions .
Properties
IUPAC Name |
(2S)-2-amino-4-azidobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942518-29-8 |
Source
|
Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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